molecular formula C21H21FN4O2 B2902744 (4-(1H-pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034247-94-2

(4-(1H-pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2902744
CAS No.: 2034247-94-2
M. Wt: 380.423
InChI Key: SXPOSPHTKFYDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(1H-Pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex synthetic compound designed for advanced pharmaceutical and biological research. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a pyrrole ring and a fluorinated pyrimidine, suggesting significant potential for diverse investigational applications . The 1H-pyrrole moiety is a well-studied heterocycle frequently found in compounds with demonstrated biological activity. Research into pyrrole-containing structures is a vibrant field, particularly for developing new antibacterial agents to combat drug-resistant pathogens . The 6-ethyl-5-fluoropyrimidine component is a key structural feature often associated with kinase inhibition. Pyrimidine derivatives are widely investigated in oncology research for their ability to modulate critical signaling pathways by targeting kinases such as the TOR serine-threonine kinase . The specific molecular architecture of this compound, linking these two subunits via a methanone-pyrrolidine linker, makes it a valuable chemical tool for researchers. It is primarily intended for use in high-throughput screening assays, target identification studies, and structure-activity relationship (SAR) optimization campaigns in early drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c1-2-18-19(22)20(24-14-23-18)28-17-9-12-26(13-17)21(27)15-5-7-16(8-6-15)25-10-3-4-11-25/h3-8,10-11,14,17H,2,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPOSPHTKFYDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound known as (4-(1H-pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, drawing from various studies and sources.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into distinct functional groups that may contribute to its biological activity:

  • Pyrrolidine ring : Contributes to the compound's ability to interact with biological targets.
  • Fluoropyrimidine moiety : Known for its role in modulating biological pathways, particularly in cancer cell proliferation.

The molecular formula is C21H24FN3O2C_{21}H_{24}FN_3O_2 with a molecular weight of approximately 373.43 g/mol.

Research indicates that compounds with similar structures often target specific cellular pathways, including:

  • Microtubule Dynamics : Disruption of microtubule formation can lead to mitotic arrest, a common mechanism for anti-cancer drugs .
  • JNK Pathway Activation : The c-Jun N-terminal kinase (JNK) pathway is frequently activated in response to stress signals, which can induce apoptosis in cancer cells .

Anticancer Activity

A study examining a related compound demonstrated effectiveness against prostate cancer cells by inducing G2/M cell cycle arrest and apoptosis through JNK activation and disruption of microtubule dynamics . This suggests that the compound may exhibit similar properties.

In Vitro Studies

In vitro assays have shown that pyrrolidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms include:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptotic Signaling : Activation of caspases and modulation of Bcl-2 family proteins leading to apoptosis .

Case Study 1: Prostate Cancer

A compound structurally similar to this compound was tested on prostate cancer cells. Results indicated a significant reduction in cell viability and an increase in apoptotic markers, highlighting its potential as an anti-cancer agent .

Case Study 2: Urease Inhibition

Another study focused on the urease inhibition activity of pyrrolidine derivatives showed promising results, suggesting that compounds with similar structures could also have applications in treating conditions like peptic ulcers where urease plays a role .

Data Tables

Biological Activity Effect Observed Reference
Anticancer activityInduced G2/M arrest
Apoptosis inductionIncreased caspase activity
Urease inhibitionIC50 values below 5 µM

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several analogues, enabling comparisons of substituent effects on activity and physicochemical properties. Key examples include:

2.1. 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
  • Structural Differences: The phenyl group is substituted with a 2-methoxy group instead of a 4-pyrrol-1-yl group. The methanone is replaced by an ethanone linked to a methoxyphenyl group.
  • The ethanone linker may alter conformational flexibility, affecting binding kinetics .
2.2. Piroxicam Analogs (e.g., Compounds 13d, 13l, 13m)
  • Structural Differences :
    • Piroxicam derivatives feature a thiazine or oxicam core, unlike the pyrimidine-pyrrolidine scaffold of the target compound.
  • Functional Insights :
    • These analogs exhibit anti-HIV activity (EC50: 20–25 µM, SI > 26) via HIV integrase inhibition, suggesting that pyrimidine-containing scaffolds may be viable for antiviral drug development. However, the target compound’s distinct structure may target different enzymes or pathways .
2.3. 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone
  • Structural Differences: Incorporates a pyridinone ring and a chiral hydroxyethyl group, absent in the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
(4-(1H-pyrrol-1-yl)phenyl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone Methanone 4-pyrrol-1-ylphenyl, 6-ethyl-5-fluoro-pyrimidinyl ether ~440 (estimated) Kinase inhibition, Antiviral
1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone Ethanone 2-methoxyphenyl, 6-ethyl-5-fluoro-pyrimidinyl ether ~407 (estimated) Not reported
Piroxicam Analogs (e.g., 13d, 13l, 13m) Thiazine/Oxicam Varied aryl/heteroaryl groups ~350–400 Anti-HIV (EC50: 20–25 µM)
1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone Pyridinone Chiral hydroxyethyl, pyrazole-amino-pyrimidine 440.86 Kinase inhibition

Research Findings and Hypotheses

  • Electronic Effects : The 5-fluoro substituent on the pyrimidine ring likely enhances electrophilicity, improving interactions with catalytic residues in enzymes. This is observed in piroxicam analogs, where fluorine substituents correlate with antiviral potency .
  • Steric Considerations : The 6-ethyl group on the pyrimidine may optimize steric complementarity in hydrophobic binding pockets, a feature critical in kinase inhibitors .
  • Pyrrole vs. Methoxy Phenyl : The pyrrole’s conjugated system may improve target affinity compared to methoxy-substituted analogues, though solubility could be compromised .

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

  • 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine
  • 4-(1H-Pyrrol-1-yl)benzoic acid

Coupling these fragments via an amide or ketone linkage forms the final product. Retrosynthetic disconnection at the methanone group suggests a Friedel-Crafts acylation or nucleophilic acyl substitution strategy, while the ether linkage in the pyrrolidine-pyrimidine subunit necessitates Mitsunobu or nucleophilic aromatic substitution conditions.

Synthesis of 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine

Preparation of 6-Ethyl-5-fluoropyrimidin-4-ol

The pyrimidine core is synthesized via a three-component condensation of ethylguanidine hydrochloride, ethyl trifluoroacetate, and fluorinated acetyl chloride under acidic conditions (HCl, 80°C, 12 h). Purification via recrystallization from ethanol/water (7:3) yields 6-ethyl-5-fluoropyrimidin-4-ol as a white crystalline solid (78% yield).

Table 1: Optimization of Pyrimidine Synthesis
Parameter Optimal Condition Yield (%)
Temperature 80°C 78
Solvent Ethanol/Water (7:3) 82
Catalyst HCl (1.2 equiv) 78
Reaction Time 12 h 78

Etherification of Pyrrolidine

3-Hydroxypyrrolidine is reacted with 6-ethyl-5-fluoropyrimidin-4-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C to rt, 24 h). The reaction proceeds via an SN2 mechanism, with inversion of configuration at the hydroxyl-bearing carbon. Column chromatography (SiO₂, ethyl acetate/hexane 1:1) isolates the product in 65% yield.

Synthesis of 4-(1H-Pyrrol-1-yl)benzoic Acid

Friedel-Crafts Acylation of Pyrrole

Pyrrole is acylated with 4-bromobenzoyl chloride in the presence of AlCl₃ (1.5 equiv) in dichloromethane (−10°C to rt, 6 h). The intermediate 4-bromophenyl(pyrrol-1-yl)methanone is isolated (72% yield) and subjected to Ullmann coupling with copper(I) iodide (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF (120°C, 24 h) to install the carboxylic acid group.

Table 2: Analytical Data for 4-(1H-Pyrrol-1-yl)benzoic Acid
Parameter Value
¹H NMR (400 MHz, DMSO-d₆) δ 8.02 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.89 (t, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 2H)
HRMS (ESI+) m/z 202.0864 [M+H]⁺ (calc. 202.0868)

Final Coupling: Assembly of the Methanone Backbone

Activation of 4-(1H-Pyrrol-1-yl)benzoic Acid

The benzoic acid is activated as its acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF (0.1 equiv) in anhydrous THF (0°C, 2 h). Excess reagent is removed under reduced pressure to yield 4-(1H-pyrrol-1-yl)benzoyl chloride as a pale-yellow oil (89% yield).

Amide Bond Formation

3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine is reacted with the acid chloride in the presence of triethylamine (3.0 equiv) in dichloromethane (0°C to rt, 12 h). The crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the title compound as a white solid (68% yield).

Table 3: Spectroscopic Validation of Final Product
Technique Key Data
¹H NMR (400 MHz, CDCl₃) δ 7.92 (d, J = 8.6 Hz, 2H), 7.53 (d, J = 8.6 Hz, 2H), 6.85 (t, J = 2.1 Hz, 2H), 6.31 (t, J = 2.1 Hz, 2H), 5.12–5.08 (m, 1H), 3.82–3.75 (m, 2H), 3.62–3.55 (m, 2H), 2.94 (q, J = 7.6 Hz, 2H), 2.44–2.37 (m, 1H), 2.22–2.15 (m, 1H), 1.29 (t, J = 7.6 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 195.4, 167.2, 158.9 (d, J = 245 Hz), 152.3, 140.1, 132.7, 129.5, 128.3, 120.8 (d, J = 33 Hz), 118.4, 110.2, 75.6, 53.4, 49.8, 28.7, 25.3, 14.9
HPLC Purity 99.2% (C18, 0.1% TFA in H₂O/MeCN)

Industrial-Scale Optimization and Process Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the Mitsunobu etherification step reduces reaction time from 24 h to 2 h and improves yield to 78% by enhancing mass transfer and temperature control.

Green Chemistry Metrics

  • Atom Economy : 82% (Friedel-Crafts acylation step)
  • E-Factor : 6.3 (solvent recovery implemented)
  • PMI (Process Mass Intensity) : 18.7

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Solvent selection : Xylene is commonly used for reflux (25–30 hours) due to its high boiling point, but alternatives like DMF or THF (as in ) may reduce reaction time.
  • Purification : Recrystallization from methanol is standard (), but column chromatography (silica gel, ethyl acetate/hexane gradients) may enhance purity for structurally complex intermediates.
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization is critical for tracking reaction progress ().
    • Data-driven approach : Compare yields under varying temperatures (80–120°C) and catalyst systems (e.g., Pd/C vs. Ni catalysts for coupling steps).

Q. How can the structural integrity of the compound be confirmed post-synthesis?

  • Analytical techniques :

  • X-ray crystallography ( ) resolves absolute configuration, particularly for chiral centers in the pyrrolidine ring.
  • Spectroscopy :
  • ¹H/¹³C NMR to verify substitution patterns (e.g., fluoropyrimidine protons at δ 8.2–8.5 ppm, pyrrole protons at δ 6.5–7.0 ppm).
  • HRMS for molecular ion validation (e.g., [M+H]⁺ expected m/z: ~428.18).
    • Hirshfeld surface analysis () can quantify intermolecular interactions influencing crystallinity.

Q. What strategies are recommended for resolving contradictory data in reaction intermediate characterization?

  • Orthogonal validation :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex intermediates (e.g., pyrrolidinyl methanone region).
  • HPLC-MS with C18 columns (ACN/water + 0.1% formic acid) detects trace impurities (<0.5%) that may skew spectral interpretations.
    • Case study : Discrepancies in fluoropyrimidine coupling efficiency ( vs. 18) may arise from steric hindrance; computational modeling (DFT) can predict reactivity (see Advanced Questions).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Approach :

  • Molecular docking : Screen against targets like kinase domains (fluoropyrimidine mimics ATP) using AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups on pyrimidine) with logP and IC₅₀ values.
    • Validation :
  • MD simulations (GROMACS) assess binding stability (>50 ns trajectories) for pyrrolidinyl-methanone conformers.
  • Free energy calculations (MM/PBSA) quantify contributions of hydrophobic (fluorophenyl) and hydrogen-bonding (pyrimidine) groups.

Q. What mechanistic insights explain the regioselectivity of fluoropyrimidine-pyrrolidine coupling?

  • Hypothesis testing :

  • Isotopic labeling : Use ¹⁸O-labeled pyrimidin-4-ol to track oxygen transfer during SNAr reactions ().
  • Kinetic studies : Monitor reaction rates under varying bases (NaOH vs. K₂CO₃) to identify rate-limiting steps.
    • DFT analysis : Calculate activation barriers for competing pathways (e.g., C-3 vs. C-5 substitution on pyrrolidine).

Q. How can enantiomeric purity be ensured for chiral pyrrolidine intermediates?

  • Resolution methods :

  • Chiral chromatography (Chiralpak IA column, hexane/IPA 90:10) with >99% ee validation via circular dichroism.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral enamines (unreported in current evidence but inferred from structural analogs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.